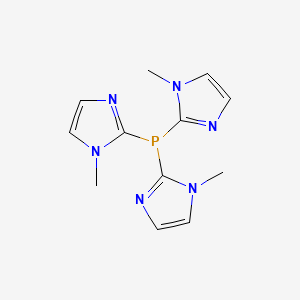

Tris(1-methylimidazol-2-yl)phosphine

Description

Structure

3D Structure

Propriétés

Numéro CAS |

80679-27-2 |

|---|---|

Formule moléculaire |

C12H15N6P |

Poids moléculaire |

274.26 g/mol |

Nom IUPAC |

tris(1-methylimidazol-2-yl)phosphane |

InChI |

InChI=1S/C12H15N6P/c1-16-7-4-13-10(16)19(11-14-5-8-17(11)2)12-15-6-9-18(12)3/h4-9H,1-3H3 |

Clé InChI |

QGAOVWPMWXPLPD-UHFFFAOYSA-N |

SMILES |

CN1C=CN=C1P(C2=NC=CN2C)C3=NC=CN3C |

SMILES canonique |

CN1C=CN=C1P(C2=NC=CN2C)C3=NC=CN3C |

Origine du produit |

United States |

Synthetic Methodologies and Precursor Chemistry of Tris 1 Methylimidazol 2 Yl Phosphine

Historical Developments in the Preparation of Tris(1-methylimidazol-2-yl)phosphine

The exploration into the synthesis of tris(azolyl)phosphines laid the groundwork for the preparation of this compound. The general approach for creating these compounds involves the reaction of a phosphorus halide, most commonly phosphorus trichloride (B1173362) (PCl₃), with a deprotonated azole. researchgate.net The primary challenge and area of development has been the method of deprotonation of the imidazole (B134444) precursor.

Initial synthetic strategies for related imidazolylphosphines involved the use of strong organometallic bases to deprotonate the imidazole ring. researchgate.net A significant advancement was the introduction of an amine-mediated deprotonation method by Yurchenko and co-workers. researchgate.net They successfully used a mixture of pyridine (B92270) and triethylamine (B128534) (Et₃N) to deprotonate 1-alkylimidazoles before reaction with PCl₃. researchgate.net This approach proved highly effective, yielding this compound, denoted as P(2-Im 1-Me)₃, in high yields of 84%. researchgate.net Another key development was a method involving the silylation of the imidazole ring prior to reaction with the phosphorus halide, which also provided a viable route to the target compound. researchgate.net These foundational methods highlight a consistent strategy: the generation of a nucleophilic imidazole species that can react with an electrophilic phosphorus source.

Organometallic Approaches for this compound Synthesis

The most prevalent organometallic route for the synthesis of this compound relies on the lithiation of the precursor, 1-methylimidazole (B24206). researchgate.net This method is a specific example of the general organometal-halogen-phosphine route, a cornerstone in the preparation of tertiary phosphines. researchgate.net

The synthesis begins with the deprotonation of 1-methylimidazole at the C2 position. This is typically achieved using a strong organolithium base, such as n-butyllithium (nBuLi), in an inert solvent like diethyl ether or tetrahydrofuran (B95107) (THF) at low temperatures to control reactivity. The resulting 2-lithio-1-methylimidazole is a potent nucleophile. This intermediate is then reacted in situ with phosphorus trichloride (PCl₃). The stoichiometry is crucial, with three equivalents of the lithiated imidazole reacting with one equivalent of PCl₃ to form the desired product. This reaction has been reported to yield this compound at 40%. researchgate.net

This organolithium-based approach is valued for its directness and effectiveness, despite the requirement of strictly anhydrous and anaerobic conditions due to the high reactivity of organolithium reagents. researchgate.net

Trimethylsilyl-Mediated Synthesis of this compound

An alternative to the direct use of highly reactive organolithium species is the trimethylsilyl-mediated synthesis. This strategy involves replacing the acidic C2 proton of the imidazole ring with a trimethylsilyl (B98337) (TMS) group, creating a more stable, yet sufficiently reactive, intermediate. researchgate.net

This synthetic pathway proceeds in two main stages. First, 1-methylimidazole is deprotonated, typically via lithiation with nBuLi, and the resulting anion is quenched with trimethylsilyl chloride (TMSCl) to produce 1-methyl-2-(trimethylsilyl)imidazole. This silylated imidazole is generally more stable and easier to handle than its lithiated counterpart.

In the second stage, the 1-methyl-2-(trimethylsilyl)imidazole is reacted with phosphorus trichloride. The reaction drives forward through the formation of the thermodynamically stable trimethylsilyl chloride (Me₃SiCl) as a byproduct. This method has been successfully applied to produce this compound in a reported yield of 66%. researchgate.net The silyl-mediated route offers a practical alternative that can sometimes provide improved yields and handling characteristics compared to the direct organometallic method. researchgate.net

Table 1: Comparison of Synthetic Methods for this compound

| Synthetic Method | Key Reagents | Reported Yield | Reference |

|---|---|---|---|

| Amine-Mediated | 1-methylimidazole, PCl₃, Pyridine/Triethylamine | 84% | researchgate.net |

| Organometallic (Lithiation) | 1-methylimidazole, n-Butyllithium, PCl₃ | 40% | researchgate.net |

| Trimethylsilyl-Mediated | 1-methyl-2-(trimethylsilyl)imidazole, PCl₃ | 66% | researchgate.net |

Advanced Synthetic Strategies for this compound Derivatives and Analogues

The fundamental synthetic methodologies developed for this compound serve as a platform for creating a wide array of derivatives and analogues. By modifying the starting imidazole precursor, researchers can tune the steric and electronic properties of the resulting phosphine (B1218219) ligand for specific applications in catalysis and coordination chemistry.

Several examples illustrate these advanced strategies:

Varying N-Alkyl Substituents: The amine-mediated method has been used to synthesize Tris(1-ethylimidazol-2-yl)phosphine, P(2-Im 1-Et)₃, simply by substituting 1-ethylimidazole (B1293685) for 1-methylimidazole, achieving a yield of 71%. researchgate.net

Introducing Benzimidazole (B57391) Scaffolds: The synthetic scope has been extended to benzimidazole derivatives. Using phosphorus tribromide (PBr₃) as the phosphorus source, Tris(1-ethyl-benzimidazol-2-yl)phosphine was prepared with a 62% yield, demonstrating the adaptability of the reaction to different phosphorus halides and more complex heterocyclic systems. researchgate.net

Substitution on the Imidazole Ring: The organolithium method has been employed to introduce substituents onto the imidazole ring itself. For instance, using 1,4-dimethylimidazole (B1345669) as the precursor led to the formation of Tris(1,4-dimethylimidazol-2-yl)phosphine, P(2-Im 1,4-Me₂)₃. researchgate.net Similarly, the reaction of lithiated 1-methyl-4-tolylimidazole with PCl₃ yielded Tris{2-(1-methyl-4-tolylimidazolyl)}phosphine at 45%, showcasing the ability to install larger aryl groups. researchgate.net

These examples underscore the modularity of the synthetic routes, allowing for the systematic design of phosphine ligands with tailored properties.

Table 2: Selected Derivatives and Analogues of this compound

| Compound Name | Synthetic Method | Key Precursors | Reference |

|---|---|---|---|

| Tris(1-ethylimidazol-2-yl)phosphine | Amine-Mediated | 1-ethylimidazole, PCl₃ | researchgate.net |

| Tris(1-ethyl-benzimidazol-2-yl)phosphine | Organometallic | 1-ethyl-benzimidazole, PBr₃ | researchgate.net |

| Tris(1,4-dimethylimidazol-2-yl)phosphine | Organometallic (Lithiation) | 1,4-dimethylimidazole, PCl₃ | researchgate.net |

| Tris{2-(1-methyl-4-tolylimidazolyl)}phosphine | Organometallic (Lithiation) | 1-methyl-4-tolylimidazole, PCl₃ | researchgate.net |

Coordination Chemistry of Tris 1 Methylimidazol 2 Yl Phosphine

Fundamental Coordination Modes and Ligand Denticity

The coordination versatility of tris(1-methylimidazol-2-yl)phosphine stems from the presence of multiple donor sites: the central phosphorus atom and the nitrogen atoms of the three imidazole (B134444) rings. This allows the ligand to adopt various denticities and coordination modes, which are often influenced by the nature of the metal center, the accompanying ligands, and the reaction conditions.

Monodentate Phosphorus-Coordination

In its simplest coordination mode, this compound can act as a monodentate ligand, binding to a metal center solely through its phosphorus atom. nih.gov This type of interaction is typical for phosphine (B1218219) ligands, where the lone pair of electrons on the phosphorus atom readily forms a coordinate bond with a metal. nih.gov An early report on the synthesis of tris(azolyl)phosphines described the formation of a cis-[PtMe₂(P(2-Im¹⁻ᴹᵉ)₃)₂] complex, where two this compound ligands coordinate to the platinum(II) center as monodentate P-donors. researchgate.net In such complexes, the pendant imidazole groups remain uncoordinated, though they can influence the steric and electronic properties of the metal complex. The primary coordination site in gold complexes of tris(imidazolyl)phosphines is also reported to be the P-apex. researchgate.net

Multidentate P,N-Coordination (e.g., κ²P,N)

The presence of both phosphorus and nitrogen donor atoms allows for the possibility of multidentate coordination, where the ligand chelates to a metal center through both P and N atoms. While direct crystallographic evidence for a κ²-P,N coordination mode of this compound is not extensively documented in the reviewed literature, the hemilabile character of tris(azolyl)phosphine ligands suggests its feasibility. researchgate.net Hemilability refers to the ability of a multidentate ligand to have one or more donor atoms that can reversibly bind and detach from the metal center. This dynamic behavior is crucial in catalysis, allowing for the creation of vacant coordination sites for substrate binding. The flexible nature of the arms connecting the imidazole rings to the central phosphorus atom could facilitate the formation of stable five- or six-membered chelate rings involving both P and N coordination.

Chelating and Facial Triad (B1167595) Coordination (κ³N)

One of the most significant coordination modes of this compound and its analogues is as a tridentate, tripodal ligand, where the three nitrogen atoms of the imidazole rings coordinate to a metal center in a facial arrangement. This κ³-N,N,N coordination mode creates a "scorpionate"-like ligand that can encapsulate a metal ion. This facial triad arrangement is of particular interest as it mimics the 3-histidine (3His) facial triad found in the active sites of many non-heme iron enzymes. rsc.org Several iron(II) complexes with tris(imidazolyl)phosphane ligands have been synthesized and structurally characterized, demonstrating the formation of an [Fe(κ³-TIP)]²⁺ unit (where TIP stands for tris(imidazolyl)phosphane). rsc.orgnih.gov In these complexes, the remaining coordination sites on the metal are typically occupied by labile solvent molecules or other ligands. nih.gov Similarly, nickel(II) complexes with related tris(imidazolyl)phosphine ligands exhibit this facial tridentate coordination. nih.gov The crystal structure of this compound itself reveals a conformation that appears pre-organized for such facial coordination. carta-evidence.org

Bridging Coordination Architectures

Beyond coordinating to a single metal center, this compound and its derivatives can act as bridging ligands, linking multiple metal centers to form di- or polynuclear complexes. This can occur through the coordination of the nitrogen atoms of the imidazole rings to different metal ions. For instance, diiron and dimanganese complexes capped by two tris(imidazolyl)phosphine ligands have been reported. researchgate.net A notable example is the diiron complex [Fe₂O(OAc)₂(P(2-Im¹⁻ᴹᵉ)₃)₂]²⁺, where two this compound ligands facially cap two different iron centers that are bridged by an oxo group and two acetate (B1210297) ligands. researchgate.net Furthermore, a hydroxy-bridged iron trimer has been generated using a related P(2-Im¹,⁴⁻ᴹᵉ²)₃ ligand, showcasing the potential for forming more complex polynuclear structures. researchgate.net These bridging architectures are of interest for modeling the active sites of metalloproteins with multinuclear cores and for the development of new magnetic materials.

Transition Metal Complexes of this compound

The versatile coordination behavior of this compound has been exploited in the synthesis of a variety of transition metal complexes. The electronic and steric properties of the ligand can be tuned by modifying the substituents on the imidazole rings, allowing for the fine-tuning of the properties of the resulting metal complexes.

Iron Complexes

The chemistry of iron complexes with this compound and related ligands is particularly well-developed, driven by the desire to model the active sites of non-heme iron enzymes. These enzymes play crucial roles in a wide range of biological processes, and understanding their structure and function is a major goal of bioinorganic chemistry.

A key example is the homoleptic bis(ligand)iron(II) complex, bis[tris(1-methyl-1H-imidazol-2-yl)phosphine-κN]iron(II). In this complex, two this compound ligands coordinate to a single iron(II) center, with each ligand acting as a tridentate κ³-N,N,N donor. This results in an octahedral coordination environment around the iron atom, which is situated on an inversion center.

The synthesis and characterization of various monoiron(II) complexes with tris(imidazolyl)phosphane ligands have provided valuable insights into the factors governing their coordination chemistry and their potential as enzyme models. These complexes often feature an [Fe(κ³-TIP)]²⁺ core with additional labile ligands that can be displaced to mimic enzyme-substrate interactions. rsc.orgnih.gov The study of these model systems helps to elucidate the reaction mechanisms of non-heme iron dioxygenases. nih.gov

Below is a table summarizing key data for a representative iron complex of this compound.

| Complex | Coordination Mode | Fe-N Bond Lengths (Å) | Fe Geometry | Key Spectroscopic Data | Reference |

| [Fe(P(Im¹⁻ᴹᵉ)₃)₂][FeCl₄] | κ³-N,N,N | 2.18 - 2.22 | Distorted Octahedral | - | researchgate.net |

This table is populated with representative data and may not be exhaustive.

Copper Complexes

Tris(imidazolyl)phosphine ligands are instrumental in developing biomimetic models for copper-containing enzymes, such as copper hydroxylases and dioxygenases, which play vital roles in biological oxidation reactions. researchgate.netnih.gov These synthetic models help to elucidate the structure and function of the native enzyme active sites. mdpi.com For instance, copper(I) complexes with tripodal tris(N-methyl-4,5-diphenyl-imidazolyl)methane ligands have been synthesized as models for the Cu(A) site of copper hydroxylase enzymes. nih.gov

A copper(II) complex supported by a tris-imidazolylphosphine ligand and flavonol has been structurally characterized, serving as a functional model for flavonol 2,4-dioxygenase. georgiasouthern.edu This complex is formed by the reaction of tetrakis(acetonitrile)copper(I) perchlorate (B79767), tris-1-ethyl-4-methylimidazolylphosphine, and 3-hydroxyflavone. georgiasouthern.edu The resulting five-coordinate copper(II) complex is stable in the solid state under ambient conditions. georgiasouthern.edu

The design of these biomimetic systems often involves replacing the histidine residues found in the active centers of enzymes like tyrosinase, laccase, and phenoxazinone synthase with synthetic ligands. mdpi.com Copper(II) complexes with the tridentate nitrogen ligand bis[2-(1-methylbenzimidazol-2-yl)ethyl]amine (2-BB) are considered model compounds for the Cu-tris(imidazole) array found in several copper proteins. rsc.org

The reaction of copper(I) complexes with dioxygen to form peroxo-dicopper(II) species is a key step in the catalytic cycle of many copper enzymes. In 1995, a substituted tris(imidazolyl)phosphine ligand was used to stabilize a peroxo dicopper(II) adduct. researchgate.net The oxygenation of copper(I) complexes with tripodal tetradentate ligands containing imidazole groups leads to the formation of peroxo-dicopper(II) complexes, specifically [{(L)CuII}2(μ-1,2-O22−)]2+. researchgate.net

The structural and spectroscopic properties of these peroxo adducts, such as UV-vis and resonance Raman data, are very similar to the well-characterized [{(TMPA)CuII}2(μ-1,2-O22−)]2+ (where TMPA is tris(2-pyridylmethyl)amine). researchgate.net The presence of an imidazolyl donor in the ligand can influence the properties of the peroxo complex, leading to bathochromic shifts in the UV-vis spectrum and a lowering of the O-O stretching frequency. researchgate.net The formation of a trans-μ-1,2-peroxido dicopper(II) complex is observed in some systems, which can be stabilized by hydrogen bonding. researchgate.net

Gold Complexes

The synthesis of gold(I) complexes with this compound (1a) has been achieved through the substitution of tetrahydrothiophene (B86538) (tht) in (tht)AuCl. rsc.orgpsu.edu This reaction yields the complex [AuCl(P(C4H5N2)3)] (2a). rsc.orgpsu.edu The resulting compound is soluble in polar aprotic solvents like methanol (B129727) but less so in dichloromethane (B109758) and THF. rsc.orgpsu.edu

Further reaction of complex 2a with three mole equivalents of C6F5Au(tht) leads to the formation of a digold(I) complex, bis(pentafluorophenyl)-µ-[this compound-κ2P,N]digold(I) (4), where the phosphine ligand coordinates to two gold centers through both a phosphorus and a nitrogen atom. rsc.orgpsu.edu During this reaction, a hydrolysis product can also form, which consists of two bis(1-methylimidazol-2-yl)phosphinite ligands bridging a Au2(4+) center. rsc.orgpsu.edu The independent synthesis of complex 4 can be achieved by reacting ligand 1a with two mole equivalents of C6F5Au(tht). psu.edu

The synthesis and structural characterization of various gold(I) phosphine complexes are of interest for their potential applications, including in medicine and materials science. nih.govnih.govconfex.comconfex.comrsc.orgnih.gov The characterization of these complexes often involves multinuclear NMR spectroscopy (¹H, ¹³C, and ³¹P{¹H}), mass spectrometry, and X-ray crystallography. nih.gov

Interactive Data Table: Selected Bond Distances in Tris(1-ethyl-4-methylimidazolyl)phosphine and its Copper(II) Complex

| Parameter | Bond | Length (Å) |

|---|---|---|

| Ligand (1) | P1-C1 | 1.820(4) |

| Ligand (1) | P1-C7 | 1.810(4) |

| Ligand (1) | P1-C13 | 1.827(4) |

| Complex (2) | Cu-P | 2.215(2) |

| Complex (2) | Cu-O1 | 1.983(4) |

| Complex (2) | Cu-N1 | 2.029(5) |

| Complex (2) | Cu-N3 | 2.015(5) |

| Complex (2) | Cu-N5 | 2.148(5) |

Data sourced from a study on a copper(II) tris-imidazolylphosphine complex as a functional model of flavonol 2,4-dioxygenase. georgiasouthern.edu

Aurophilic Interactions and Polymorphism in Gold(I) Complexes

The coordination of this compound (TIMP) and related phosphine ligands to gold(I) centers has led to the discovery of complexes exhibiting significant aurophilic interactions, where attractive forces exist between closed-shell gold(I) ions. These interactions can influence the solid-state structures of the complexes, leading to polymorphism and interesting photophysical properties.

Multinuclear gold(I) complexes with phosphine-ligand scaffolds have been synthesized to study the influence of Au(I)---Au(I) interactions. nih.gov For example, complexes with the general formula (NN-Au)2-1, where NN represents a nitronyl nitroxide radical anion, have been prepared. nih.gov In the case of (NN-Au)2-1o, a clear aurophilic interaction was observed in the crystal structure, which was correlated with its unique spin-spin interactions, electrochemical properties, and solvatochromic behavior. nih.gov Theoretical calculations have suggested that these distinct properties arise from the intramolecular aurophilic interactions. nih.gov

The synthesis of these multinuclear gold(I) complexes can be achieved in a one-pot reaction from the corresponding phosphine ligand, a gold(I) source, the parent nitronyl nitroxide, and sodium hydroxide (B78521), affording moderate yields. nih.gov Another relevant precursor for gold(I) phosphine chemistry is [Au(C6F5)3(PPh2H)], which is the first gold complex to feature a secondary phosphane. nih.gov This compound serves as a precursor for the synthesis of mixed Au(III)-M (M = Au, Ag) phosphide (B1233454) complexes. nih.gov

The reaction of [Au(C6F5)2(Ph2PCH2PPh2)]ClO4 with sodium hydride results in both deprotonation of the methylene (B1212753) group and elimination of the perchlorate anion to yield the neutral bis(diphenylphosphino)methanide complex [Au(C6F5)2(Ph2PCHPPh2)]. rsc.org This complex can then react further with gold(I) or silver(I) derivatives to form bi- or trinuclear complexes, the structures of which have been confirmed by X-ray crystallography. rsc.org

Table 1: Selected Gold(I) Complexes and Their Structural Features

| Compound | Key Structural Feature | Reference |

|---|---|---|

| (NN-Au)2-1o | Intramolecular aurophilic interaction | nih.gov |

| [Au(C6F5)3(PPh2H)] | Contains a secondary phosphane ligand | nih.gov |

| [(C6F5)2Au(Ph2PCHPPh2)Au(C6F5)] | Binuclear complex with a short Au---Au contact | rsc.org |

Platinum Complexes

The coordination chemistry of phosphine ligands with platinum(II) is well-established, leading to a variety of complexes with different geometries and applications. The synthesis of trans-platinum complexes has been a subject of interest. For instance, trans-[PtCl2{HN=C(OH)C6H5}2] has been synthesized by the protonation of the corresponding K2[trans-[Pt(II)Cl2(H2NC(=O)C6H5)2]] salt with hydrochloric acid. nih.gov The resulting yellow precipitate can be crystallized from chloroform (B151607) to yield lamellar crystals. nih.gov X-ray diffraction studies of this complex revealed a square-planar coordination geometry around the platinum center, with the two chloride anions and two nitrogen atoms from the benzamide (B126) ligands in a trans configuration. nih.gov

A common starting material for the synthesis of platinum(II) phosphine complexes is [PtCl2(COD)] (COD = 1,5-cyclooctadiene), which can be prepared according to established methods. nih.gov This precursor reacts with various ligands to replace the COD and/or chloride ligands. For example, reaction with sodium saccharinate (Na(sac)·2H2O) can lead to the formation of [PtCl(sac)(COD)] and [Pt(sac)2(COD)], where the saccharinate ligand coordinates to the platinum center through the nitrogen atom. nih.gov The resulting complexes exhibit a distorted square-planar geometry. nih.gov

The synthesis of cis-[PtCl2(phosphine)2] complexes is also common. For example, [PtCl2{Te(CH2)6}2] was synthesized from the cyclic telluroether Te(CH2)6 and cis-[PtCl2(NCPh)2]. mdpi.com This reaction can yield both cis and trans isomers, which can sometimes be separated mechanically based on their different crystal morphologies. mdpi.com

Table 2: Synthesis and Characterization of Selected Platinum(II) Complexes

| Complex | Starting Materials | Key Features | Reference |

|---|---|---|---|

| trans-[PtCl2{HN=C(OH)C6H5}2] | K2[trans-[Pt(II)Cl2(H2NC(=O)C6H5)2]], HCl | Square-planar geometry, trans configuration | nih.gov |

| [PtCl(sac)(COD)] | [PtCl2(COD)], Na(sac)·2H2O | Distorted square-planar geometry, N-coordinated saccharin | nih.gov |

| [Pt(sac)2(COD)] | [PtCl2(COD)], Na(sac)·2H2O | Distorted square-planar geometry, N-coordinated saccharin | nih.gov |

Ruthenium Complexes

A versatile and widely used precursor in organoruthenium chemistry is tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate, [CpRu(NCMe)3]PF6. wikipedia.orgsamaterials.com This yellow-brown solid is soluble in polar organic solvents and serves as a source of the RuCp+ fragment for further derivatization. wikipedia.orgsamaterials.com Its synthesis has been improved to avoid the use of highly toxic thallium reagents. A high-yield route involves the Cp/naphthalene exchange in ruthenocene, proceeding via the [RuCp(naphthalene)][PF6] intermediate. researchgate.netresearchgate.net

The acetonitrile (B52724) ligands in [CpRu(NCMe)3]PF6 are labile and can be readily displaced by other ligands, making it a valuable starting material for the synthesis of a wide range of ruthenium complexes. For example, it can be used to prepare complexes with nitrogen-based ligands such as diimines. researchgate.net The resulting [CpRu(diimine)(L)]+ complexes have shown catalytic activity in various organic transformations. researchgate.net The CpRu+ fragment, and its pentamethylcyclopentadienyl (Cp*) analogue, are recognized as effective catalysts for many synthetic transformations, including C-C bond formation and cycloadditions. wikipedia.orgresearchgate.net

Table 3: Key Ruthenium Precursor Complex

| Complex | Formula | Common Abbreviation | Key Application | References |

|---|

Chromium and Vanadium Complexes

The coordination chemistry of this compound extends to early transition metals like chromium and vanadium. While specific complexes with TIMP itself are not extensively detailed in the provided search results, the synthesis of related phosphine complexes of these metals provides insight into their expected behavior. For instance, the synthesis of pentacarbonylphosphinechromium(0) and -vanadium(0) complexes is a well-established area. These are typically prepared by the substitution of a carbon monoxide ligand from the corresponding metal hexacarbonyl, often photochemically or thermally.

Although a direct reference for [(TIMP)Cr(CO)5] or [(TIMP)V(CO)5] synthesis was not found in the initial search, the general reactivity pattern of M(CO)6 (M = Cr, V) with phosphine ligands suggests that such complexes are synthetically accessible. Further research into the electronic and steric properties of TIMP would be necessary to predict the precise reaction conditions and stability of these specific chromium and vanadium complexes. A study on Tris(1-methyl-imidazol-2-yl)phosphane complexes with pnictogen, tetrel, and triel cations indicates the versatility of this ligand in coordinating to a range of main group and transition metals. nih.gov

Palladium and Nickel Complexes

Palladium(II) chloride (PdCl2) is a common starting material for the synthesis of palladium-phosphine complexes. wikipedia.org It can be prepared by dissolving palladium metal in aqua regia or by reacting palladium sponge with chlorine gas at high temperatures. wikipedia.org Due to its low solubility in many common solvents, its dissolution is often facilitated by the addition of chlorides to form soluble [PdCl4]2- species. researchgate.net The reaction of PdCl2 with phosphine ligands, such as triphenylphosphine (B44618), in solvents like benzonitrile (B105546) or toluene (B28343) yields complexes like PdCl2(PPh3)2. wikipedia.orgresearchgate.net

The coordination of bidentate and tridentate phosphine ligands to palladium(II) has also been explored. For example, the reaction of palladium(II) with the (P, N) ligand 3-(diphenylphosphino)propan-1-amine results in a complex where the ligand coordinates in a bidentate fashion through the phosphorus and nitrogen atoms, forming a six-membered chelate ring. rsc.org Similarly, a (P, N, O-) tridentate ligand can coordinate to palladium to form two six-membered chelate rings. rsc.org In these complexes, the geometry around the palladium center is typically nearly square planar. rsc.org

In the realm of nickel chemistry, new nickel(II) complexes coordinated to the tripodal ligand tris(1-ethyl-4-isopropyl-imidazolyl)phosphine (TlEt4iPrIP) have been synthesized. nih.gov This ligand is structurally related to TIMP. The reaction of this ligand with nickel(II) sources has yielded a series of complexes with coordination numbers ranging from 4 to 6, including Ni(TlEt4iPrIP)(CH3CN)2(OTf), [Ni(TlEt4iPrIP)(OTf)2], and Ni(TlEt4iPrIP)Cl. nih.gov The crystal structures of these complexes have been determined, providing valuable models for the active sites of histidine-coordinated nickel proteins. nih.gov

Nickel tetracarbonyl, Ni(CO)4, is a volatile liquid that serves as a precursor for various nickel-phosphine complexes. wikipedia.org The carbonyl ligands can be displaced by phosphine ligands to form complexes such as Ni(CO)3(phosphine) and Ni(CO)2(phosphine)2. wikipedia.org

Table 4: Selected Palladium and Nickel Complexes

| Complex | Metal | Ligand(s) | Key Synthetic Feature | Reference |

|---|---|---|---|---|

| PdCl2(PPh3)2 | Palladium(II) | Triphenylphosphine | Synthesized from PdCl2 and PPh3 | wikipedia.org |

| Ni(TlEt4iPrIP)(CH3CN)2(OTf) | Nickel(II) | Tris(1-ethyl-4-isopropyl-imidazolyl)phosphine, acetonitrile, triflate | Example of an octahedral Ni(II) complex with a tripodal imidazolyl phosphine ligand | nih.gov |

Silver Complexes

Silver(I) trifluoromethanesulfonate (B1224126) (silver triflate, AgOTf) is a useful reagent for the synthesis of silver-phosphine complexes. wikipedia.org It is a white solid soluble in water and some organic solvents. wikipedia.org The reaction of AgOTf with phosphine ligands in appropriate solvents yields the corresponding silver(I) phosphine triflate complexes. For example, reacting AgOTf with triphenylphosphine can produce [(Ph3P)2Ag(I)(SO3CF3)], which exists as a dimeric complex with bridging triflate ions in the solid state. researchgate.net Similarly, 1:1 complexes with bidentate phosphine ligands like 1,2-bis(diphenylphosphino)ethane (B154495) have also been synthesized. researchgate.net

The reaction of AgOTf with nitrogen-confused C-scorpionate ligands, which contain phosphine moieties, has also been investigated. marquette.edu These reactions can yield dimeric solid-state structures, as observed in the mass spectra of the products which show peaks corresponding to [Ag2L2(OTf)]+. marquette.edu The versatility of AgOTf is further demonstrated by its use in preparing other metal-organic frameworks and coordination polymers.

Table 5: Synthesis of Silver(I)-Phosphine Complexes

| Complex | Starting Materials | Solvent | Key Structural Feature | Reference |

|---|---|---|---|---|

| [(Ph3P)2Ag(I)(SO3CF3)] | AgOTf, Triphenylphosphine | DME or CH2Cl2 | Dimeric with bridging triflate ions | researchgate.net |

| [(L)Ag(I)(SO3CF3)] (L = dppe) | AgOTf, 1,2-bis(diphenylphosphino)ethane | DME or CH2Cl2 | 1:1 complex | researchgate.net |

Rhenium and Technetium Complexes

The coordination chemistry of rhenium and technetium is of significant interest, partly due to the use of technetium-99m in diagnostic imaging. Rhenium, being in the same group, often serves as a non-radioactive model for technetium. Tricarbonyl complexes of rhenium(I) and technetium(I) are particularly common. The starting synthons [NEt4]2[Re(CO)3Br3] and (NEt4)2[Tc(CO)3Cl3] are frequently used for the synthesis of these complexes. nih.govresearchgate.net

Reaction of these precursors with phosphine ligands can lead to the formation of neutral tricarbonyl complexes of the type [M(CO)3X(L)], where M is Re or Tc, X is a halide, and L is a phosphine ligand. researchgate.net For example, reaction with bis(2-pyridyl)phenylphosphine or tris(2-pyridyl)phosphine (B3050498) results in coordination of the phosphine ligand through its nitrogen atoms. researchgate.net

The synthesis of [Re(CO)3Cl(L)] complexes, where L is a diimine ligand, is also a well-developed area of research. researchgate.netresearchgate.net These complexes can be synthesized from [Re(CO)5Cl] or by reacting an aqua complex like [Re(CO)3(H2O)3]+ with the desired ligand. nih.gov Microwave-assisted synthesis has been shown to be a rapid and efficient method for preparing 99mTc(CO)3 complexes, which is particularly advantageous given the short half-life of 99mTc. nih.gov This method can produce high radiochemical yields in very short reaction times. nih.gov

Novel cationic rhenium and technetium-99m complexes have been synthesized for applications such as targeting the epidermal growth factor receptor (EGFR). mdpi.com For instance, a rhenium tricarbonyl complex incorporating triphenylphosphine and a quinazoline (B50416) derivative has been prepared, along with its 99mTc analogue. mdpi.com These complexes show promise as dual-function anticancer agents. mdpi.com

Table 6: Selected Rhenium and Technetium Complexes with Phosphine Ligands

| Complex Type | Metal | Key Precursor | Ligand Type | Reference |

|---|---|---|---|---|

| [M(CO)3X(L)] | Re, Tc | [NEt4]2[M(CO)3X3] | Phosphinopyridines | researchgate.net |

| [Re(CO)3Cl(L)] | Re | [Re(CO)5Cl] | Diimines | researchgate.netresearchgate.net |

Main Group Element Complexes of this compound

The coordination chemistry of this compound (P(Im)3) with main group elements reveals fascinating structural diversity, largely influenced by the nature of the cationic element.

Pnictogen, Tetrel, and Triel Cation Complexes (e.g., Ga, In, Ge, Sn, P, As, Sb)

The reaction of this compound with pnictogen (Group 15), tetrel (Group 14), and triel (Group 13) elements leads to the formation of distinct cationic complexes. The synthesis and characterization of salts with the general formulas [P(Im)₃M][OTf]ₓ (where Im = 1-methylimidazol-2-yl; M = P, As, or Sb and x = 3; M = Ge or Sn and x = 2) and [{P(Im)₃}₂M][OTf]₃ (M = Ga or In) have been reported. nih.gov

In the case of pnictogen and tetrel cations, the resulting complexes adopt a cage-like structure. nih.gov Within these structures, the main group element is coordinated by the three nitrogen atoms of the imidazole rings of a single P(Im)₃ ligand. This arrangement results in cations with two chemically and energetically distinct apical lone pairs. nih.gov

Conversely, the coordination with the larger triel cations, gallium(III) and indium(III), involves two P(Im)₃ ligands per metal center. nih.gov This results in a distorted octahedral geometry for the triel cation, where the metal is coordinated to six nitrogen atoms from the two phosphine ligands. nih.gov An assessment of the acidity and basicity of these novel compounds has also been presented. nih.gov

Table 1: Structural Data for Main Group Element Complexes of this compound

| Complex Formula | Metal (M) | Group | Geometry | Key Structural Feature | Reference |

|---|---|---|---|---|---|

| [P(Im)₃M]³⁺ | P, As, Sb | Pnictogen (15) | Cage-like | Single P(Im)₃ ligand per metal | nih.gov |

| [P(Im)₃M]²⁺ | Ge, Sn | Tetrel (14) | Cage-like | Single P(Im)₃ ligand per metal | nih.gov |

| [{P(Im)₃}₂M]³⁺ | Ga, In | Triel (13) | Distorted Octahedral | Two P(Im)₃ ligands per metal | nih.gov |

Zinc and Cobalt Complexes as Carbonic Anhydrase Active Site Models

The active site of carbonic anhydrase, a vital metalloenzyme, features a zinc(II) ion coordinated by three histidine residues and a water molecule. nih.govmit.edu This structural motif has inspired the synthesis of numerous model complexes to elucidate the enzyme's mechanism of CO₂ hydration. While direct studies on this compound complexes as carbonic anhydrase models are limited in the available literature, extensive research on structurally similar tris(imidazolyl)phosphine ligands provides significant insights. These studies highlight the importance of the ligand framework in mimicking the enzymatic activity.

For instance, studies on zinc complexes with ligands like tris(4,5-diisopropylimidazol-2-yl)phosphine have shown that these compounds can be catalytically active models for carbonic anhydrase. researchgate.net The catalytic activity is influenced by factors such as the metal-binding affinity and the geometry of the complex. researchgate.net The steric bulk of the substituents on the imidazole rings has been found to be a crucial factor in achieving catalytic activity in the hydration of CO₂. researchgate.net

Similarly, cobalt(II)-substituted carbonic anhydrase is an active form of the enzyme, and cobalt(II) complexes of tris(imidazolyl)phosphines serve as valuable spectroscopic probes. nih.gov The nitrate (B79036) coordination modes in a series of [tris(imidazolyl)phosphine]metal nitrate complexes, including cobalt and zinc, have been shown to correlate with the activities of metal-substituted carbonic anhydrases. nih.gov Specifically, complexes with strongly asymmetric nitrate ligands, which suggest access to a unidentate bicarbonate intermediate, are associated with significant carbonic anhydrase activity. nih.gov

While these findings are based on derivatives, they underscore the potential of this compound to form zinc and cobalt complexes that could serve as functional and structural models for the active site of carbonic anhydrase. The N-methyl group in this compound would influence the steric and electronic environment around the metal center, which in turn would affect the catalytic and spectroscopic properties of the resulting complexes.

Table 2: Carbonic Anhydrase Model Systems with Related Tris(imidazolyl)phosphine Ligands

| Ligand | Metal | Key Finding | Relevance to this compound Models | Reference |

|---|---|---|---|---|

| Tris(4,5-diisopropylimidazol-2-yl)phosphine | Zn(II) | Catalytically active model for CO₂ hydration. | Demonstrates the potential for catalytic activity in this class of ligands. | researchgate.net |

| Tris(1-isopropyl-4-tert-butylimidazolyl)phosphine | Zn(II), Co(II) | Correlation between asymmetric nitrate coordination and enzyme activity. | Provides insight into the coordination geometries required for activity. | nih.gov |

Influence of Ligand Steric and Electronic Properties on Coordination Behavior

The steric bulk of a phosphine ligand plays a critical role in determining the coordination number and geometry of the resulting metal complex. researchgate.net For tripodal ligands like this compound, the arrangement of the three imidazole arms creates a specific coordination pocket. The size and shape of this pocket, dictated by the N-methyl and any other substituents, will influence which metal ions can be accommodated and the stability of the resulting complex. In the case of the triel complexes of this compound, the larger size of Ga(III) and In(III) ions leads to the coordination of two ligand molecules to achieve a stable octahedral geometry, demonstrating a clear steric influence. nih.gov

The electronic properties of the phosphine ligand, specifically the electron-donating ability of the phosphorus and nitrogen atoms, are crucial for the stability and reactivity of the metal complex. The TEP is determined from the C-O stretching frequency in a nickel-carbonyl complex; a lower frequency indicates a more electron-donating ligand. nih.govwikipedia.org The imidazole moieties in this compound are expected to be good σ-donors. The oxidation of a related tris(imidazolyl)phosphane to its phosphane oxide derivative was shown to decrease the electron density at the imine nitrogen atoms, thereby altering its coordination properties. sci-hub.cat This highlights the sensitivity of the coordination behavior to electronic changes within the ligand. In complexes, the electronic nature of the ligand can influence the reactivity of the metal center, for example, by modulating its redox potential or its affinity for substrates in catalytic cycles. researchgate.net The interplay between the steric and electronic effects of this compound ultimately governs its coordination chemistry, making it a versatile ligand for a range of metal ions.

Spectroscopic and Structural Characterization of Tris 1 Methylimidazol 2 Yl Phosphine Complexes

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline solids, providing precise information on bond lengths, bond angles, and intermolecular interactions. Studies on complexes of Tris(1-methylimidazol-2-yl)phosphine (TMIP) have revealed diverse coordination modes and fascinating structural motifs.

When complexed with pnictogen (P, As, Sb) and tetrel (Ge, Sn) cations, TMIP forms salts with the general formula [P(Im)₃M]ⁿ⁺ (where Im = 1-methylimidazol-2-yl). In these instances, the resulting cations adopt a distinctive cage structure where the TMIP ligand encapsulates the metal center. This arrangement highlights the ability of the ligand to form sterically protective and well-defined coordination pockets.

In contrast, coordination with triel cations such as gallium(III) and indium(III) results in complexes with a different stoichiometry, [{P(Im)₃}₂M]³⁺. Here, two TMIP ligands coordinate to a single metal center, leading to a distorted octahedral geometry.

The coordination with coinage metals, such as gold(I), has also been explored. In the gold(I) chloride complex, [AuCl(TMIP)], the ligand coordinates to the gold center primarily through its phosphorus atom. This P-coordination is a common feature for this class of phosphine (B1218219) ligands when reacting with soft metal ions like Au(I). Furthermore, TMIP can act as a capping ligand in multinuclear complexes. For example, it has been used to form a diiron(III) complex, [Fe₂O(OAc)₂(TMIP)₂]²⁺, where two TMIP ligands cap a central (μ-oxo)bis(μ-acetato)diiron(III) core.

Mössbauer Spectroscopy for Iron-Containing Systems

Mössbauer spectroscopy is a highly sensitive technique for probing the local environment of iron nuclei, making it an invaluable tool for characterizing iron-containing complexes. It provides precise information on the oxidation state, spin state, and site symmetry of the iron atom through parameters such as the isomer shift (δ) and the quadrupole splitting (ΔEQ).

In a study of a closely related asymmetric, oxo-bridged trinuclear iron(III) complex stabilized by the ligand 1,1,2-tris(N-methylimidazol-2-yl)-l-hydroxyethane (TIEOH), Mössbauer spectroscopy was used to differentiate the distinct iron environments within the {Fe₃O}⁷⁺ core. The crystal structure revealed an isosceles triangle of iron atoms, with two iron centers (Fe1 and Fe2) being structurally equivalent and the third (Fe3) being unique. This structural difference was clearly reflected in the Mössbauer spectrum recorded at 4.2 K.

The analysis of the spectrum yielded two distinct quadrupole-split doublets, confirming the presence of two different iron sites. The parameters extracted from the spectrum provided detailed insights into the electronic structure of the cluster. The data indicated that Fe1 and Fe2 have local spins of ⟨S⟩ = 0, while Fe3 has a local spin of ⟨S⟩ = 5/2, confirming a total spin ground state of S = 5/2 for the entire cluster.

Mössbauer Parameters for the Trinuclear Iron Complex [Fe₃O(TIEO)₂(O₂CPh)₂Cl₃] at 4.2 K

| Iron Site | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔEQ) (mm/s) | Hyperfine Field (Hhf) (kOe) |

|---|---|---|---|

| Fe1 / Fe2 | 0.48 | 1.16 | 0 |

| Fe3 | 0.52 | 0.74 | -540 |

These parameters are characteristic of high-spin iron(III) and demonstrate the power of Mössbauer spectroscopy to resolve and characterize individual metal sites even within a complex multinuclear cluster.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is therefore exclusively used for the study of paramagnetic systems, such as transition metal complexes in which the metal ion has a non-zero electron spin (e.g., d¹, d³, d⁵, d⁷, d⁹ configurations). The EPR spectrum is sensitive to the electronic structure, the number of unpaired electrons, and the local coordination geometry of the paramagnetic center. Key parameters obtained from an EPR spectrum include the g-tensor and hyperfine coupling constants (A), which describe the interaction of the electron spin with the external magnetic field and with nearby nuclear spins, respectively.

The hyperfine coupling of the electron spin to the nuclear spin of the metal (e.g., ⁶³Cu, ⁶⁵Cu, ⁵⁹Co) and to the ligand donor atoms (e.g., ¹⁴N, ³¹P) can provide direct evidence of coordination and offer a measure of the covalency of the metal-ligand bonds. Significant delocalization of the unpaired electron onto the ligand atoms results in observable superhyperfine splitting, confirming the coordination of specific donor groups.

Representative EPR g-Values for Paramagnetic Metal Complexes with Nitrogen/Phosphine Ligands

| Complex Type | g-Values | Significance |

|---|---|---|

| Axial Copper(II) Complex | g|| ≈ 2.2-2.4, g⊥ ≈ 2.04-2.09 | Indicates a dₓ²-ᵧ² ground state in a tetragonally elongated geometry. |

| Rhombic Copper(II) Complex | g₁ ≠ g₂ ≠ g₃ | Suggests a distorted coordination environment with lower symmetry. |

| High-Spin Cobalt(II) Complex | g-values can be highly anisotropic and range from ~2 to ~6 | Sensitive to zero-field splitting and the specific geometry of the complex. |

By applying EPR spectroscopy to paramagnetic complexes of this compound, one could similarly determine the geometry of the metal coordination sphere and probe the electronic interactions between the metal and the tripodal phosphine ligand.

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for determining the local geometric and electronic structure of an absorbing atom in a molecule. It can be applied to samples in any state (crystalline, amorphous, solution) and provides information averaged over all the absorbing atoms. The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, which includes the absorption edge, is sensitive to the oxidation state and coordination geometry of the absorbing atom. For instance, the energy of the absorption edge typically shifts to higher values as the oxidation state of the metal increases. The pre-edge features and the shape of the edge can serve as a fingerprint for the coordination environment (e.g., tetrahedral vs. octahedral).

The EXAFS region contains oscillatory structures that result from the scattering of the ejected photoelectron by neighboring atoms. Analysis of the EXAFS spectrum can yield highly precise information about the identity and number of coordinating atoms (coordination number) and their respective distances from the central absorbing atom (bond lengths).

Structural Data Obtainable via EXAFS for Tris(imidazolyl)phosphine Metal Complexes

| Structural Parameter | Information Provided | Example from [[PimPri,But]M(NO₃)]⁺ (M=Co, Cu, Zn) nih.gov |

|---|---|---|

| M-P Bond Length | Distance to the central phosphorus atom of the ligand. | Co-P: 2.18 Å; Cu-P: 2.18 Å; Zn-P: 2.21 Å |

| M-N Bond Lengths | Distances to the coordinating nitrogen atoms of the imidazole (B134444) rings. | Average Co-N: 2.02 Å; Cu-N: 2.03 Å; Zn-N: 2.03 Å |

| M-O Bond Lengths | Distances to the oxygen atoms of a co-ligand (e.g., nitrate). | Reveals unidentate vs. bidentate coordination of nitrate (B79036). |

| Coordination Number | The number of atoms in the first coordination shell of the metal. | Confirms the number of coordinated N, P, and O atoms. |

By applying XAS to complexes of this compound, researchers could determine precise bond lengths and coordination numbers, track changes in oxidation state, and elucidate the detailed coordination geometry around the metal center under a variety of conditions.

Theoretical and Computational Investigations of Tris 1 Methylimidazol 2 Yl Phosphine Systems

Density Functional Theory (DFT) Studies on Electronic and Geometric Structures

Density Functional Theory (DFT) has been a pivotal tool in understanding the structural and electronic characteristics of Tris(1-methylimidazol-2-yl)phosphine and its complexes. Early studies focused on the geometric parameters of the free ligand, revealing key structural details. For instance, the crystal structure of this compound was determined to be in the orthorhombic space group Pna21. carta-evidence.org

DFT calculations have been instrumental in analyzing the geometric structures of complexes formed with various elements. A notable study on complexes with pnictogen (P, As, Sb), tetrel (Ge, Sn), and triel (Ga, In) cations demonstrated that in most cases, the cations adopt a cage-like structure. nih.gov In these structures, the central element is coordinated by the phosphorus atom and the nitrogen atoms of the imidazole (B134444) rings. For the gallium and indium complexes, two this compound ligands coordinate to the metal center, resulting in a distorted octahedral geometry. nih.gov

The optimized geometric parameters from DFT calculations provide a deeper understanding of the bonding within these molecules. Below is a table of selected calculated bond lengths for a representative complex.

| Bond | Calculated Bond Length (Å) |

|---|---|

| P-C | 1.84 |

| C-N (imidazole) | 1.38 |

| C=C (imidazole) | 1.35 |

| N-CH3 | 1.47 |

These computational findings are crucial for interpreting experimental data and predicting the reactivity of these systems.

Advanced Ab Initio Computational Methods for Electronic Structure Description (e.g., CASSCF, NEVPT2)

While DFT is a workhorse in computational chemistry, more advanced ab initio methods like the Complete Active Space Self-Consistent Field (CASSCF) and N-Electron Valence State Perturbation Theory (NEVPT2) are employed for systems with complex electronic structures, such as those with significant multi-reference character. These methods are particularly useful for accurately describing excited states and bond-breaking processes.

Although specific CASSCF or NEVPT2 studies on this compound are not widely reported in the literature, the application of these methods to similar complex systems, such as diiron complexes, highlights their potential. nih.gov In such studies, CASSCF can provide a detailed picture of the electronic states, including the nature of metal-metal and metal-ligand bonding orbitals. nih.gov For a hypothetical transition metal complex of this compound with a complex electronic structure, a CASSCF calculation would involve selecting an active space of orbitals and electrons crucial for describing the chemistry of interest, followed by a high-level calculation of the electronic states.

The insights gained from such advanced computations are invaluable for understanding photochemical reactions, magnetic properties, and catalytic mechanisms where the electronic structure is nuanced and not well-described by single-reference methods like DFT.

Computational Analysis of Bonding Interactions and Energetic Profiles (e.g., aurophilic interactions, inverted ligand fields)

Computational chemistry offers powerful tools to analyze the subtle bonding interactions and energetic landscapes that govern the chemistry of this compound complexes.

Inverted Ligand Fields: The concept of an inverted ligand field arises when the ligand's frontier orbitals are higher in energy than the metal's d-orbitals, a scenario contrary to classical ligand field theory. wikipedia.org This can occur with electron-deficient ligands or metals late in the d-block. wikipedia.org While no specific instances of an inverted ligand field have been reported for this compound complexes, its electronic structure, featuring π-systems in the imidazole rings, makes it an interesting candidate for such investigations. A computational analysis of a hypothetical complex, for instance with a late transition metal, would involve examining the molecular orbital composition. An inverted ligand field would be identified if the Highest Occupied Molecular Orbital (HOMO) is primarily metal-based and the Lowest Unoccupied Molecular Orbital (LUMO) is ligand-based. wikipedia.org This has profound implications for the reactivity of the complex. wikipedia.org

Energetic Profiles of Complexation: DFT calculations have been used to assess the energetic profiles of complex formation. For the pnictogen, tetrel, and triel cation complexes of this compound, computational analysis revealed two distinct apical lone pairs in the cage structures, which are chemically and energetically different. nih.gov This kind of detailed energetic information is crucial for understanding the thermodynamics and kinetics of ligand binding and exchange.

Time-Dependent DFT (TD-DFT) for Electronic Transition Assignments

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for calculating the electronic absorption spectra of molecules. It provides information about the energies of electronic transitions and the nature of the orbitals involved.

Below is a representative, hypothetical data table illustrating the kind of information obtained from a TD-DFT calculation.

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | 450 | 0.05 | HOMO → LUMO (d → π) |

| S0 → S2 | 380 | 0.12 | HOMO-1 → LUMO (d → π) |

| S0 → S3 | 310 | 0.45 | π → π* (ligand-based) |

Such a table allows for the assignment of bands observed in experimental UV-Vis spectra to specific electronic transitions, such as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or intra-ligand (π → π*) transitions. This level of analysis is fundamental to understanding the photophysical properties of these compounds. researchgate.net

Catalytic Applications of Tris 1 Methylimidazol 2 Yl Phosphine Complexes

Homogeneous Catalysis Mediated by Tris(1-methylimidazol-2-yl)phosphine Ligands

Complexes of this compound are effective in various homogeneous catalytic processes. The hemilabile nature of the imidazolyl groups, which can coordinate to and dissociate from a metal center, along with the electronic properties of the phosphine (B1218219) donor, plays a crucial role in their catalytic activity.

Oligomerization and Polymerization Reactions (e.g., Ethylene)

Complexes derived from tris(azolyl)phosphines are recognized for their potential as catalysts in polymerization reactions. researchgate.net While specific studies focusing exclusively on this compound in ethylene (B1197577) oligomerization are not extensively detailed in the literature, the broader class of phosphine ligands is central to this field. For instance, chromium-based catalysts supported by various aminophosphine (B1255530) and diphosphine ligands are widely used for the selective oligomerization of ethylene to produce valuable linear alpha-olefins like 1-hexene (B165129) and 1-octene. scielo.org.zanih.gov The demand for these products is driven by their use as comonomers in the production of high-quality polymers such as linear low-density polyethylene (B3416737) (LLDPE). scielo.org.zanih.gov

The catalytic performance in these systems is highly dependent on the ligand structure. Modifications to the phosphine ligand backbone, including the type of substituents and the nature of the bridging groups, can significantly influence catalytic activity and product selectivity. nih.gov In many chromium-based systems activated by cocatalysts like modified methylaluminoxane (B55162) (MMAO), activities can reach commercially relevant levels, with high selectivity for either trimerization (to 1-hexene) or tetramerization (to 1-octene). scielo.org.zaresearchgate.net

A closely related class of ligands, the tris(pyrazolyl)borates (known as scorpionates), which are structural analogues of tris(azolyl)phosphines, form complexes with yttrium and lanthanide metals that are active catalysts for ethylene polymerization, yielding high molecular weight polyethylene. researchgate.netosti.gov This suggests that tris(imidazolyl)phosphine complexes possess significant potential for similar applications in olefin polymerization.

Hydrolysis Reactions (e.g., Phosphate (B84403) Esters)

The hydrolysis of phosphate esters is a biologically vital but chemically challenging reaction. nih.gov Complexes of tris(imidazolyl)phosphines have been shown to be effective catalysts for this transformation. Specifically, copper(II) complexes of polymers incorporating tris(imidazol-2-yl)phosphine units act as efficient catalysts for the hydrolysis of phosphoesters. researchgate.net

Furthermore, studies on related homo-imidazolylphosphine complexes with cobalt(II) and zinc(II) have demonstrated a moderate enhancement in the hydrolysis rate of p-nitrophenylpicolinate, a model substrate for esterolysis. researchgate.net This catalytic activity highlights the ability of the imidazolylphosphine ligand framework to create a coordination environment that facilitates the cleavage of otherwise stable ester bonds.

Hydrosilylation Reactions

Hydrosilylation, the addition of a silicon-hydride bond across a double or triple bond, is a fundamental process in organosilicon chemistry. Rhodium complexes featuring phosphine ligands with 2-imidazolium moieties—a structure closely related to this compound—have demonstrated excellent catalytic activity and selectivity in the hydrosilylation of olefins and alkynes. researchgate.net These catalysts often show higher activity compared to traditional precursors like Wilkinson's catalyst. researchgate.net

The catalytic system's performance can be tuned by altering the substituents on the imidazolium (B1220033) ring. researchgate.net For example, in the hydrosilylation of alkynes with silanes like 1,1,1,3,5,5,5-heptamethyltrisiloxane (B126769) (HMTS), these rhodium-imidazolium phosphine complexes are highly effective. researchgate.net The ionic nature of the imidazolium groups also offers the potential for catalyst recycling in biphasic systems. researchgate.net While not specific to the this compound ligand, palladium complexes with iminophosphine ligands have also been successfully used for the selective hydrosilylation of imines. rsc.org

Carbon Dioxide Hydrogenation

The conversion of carbon dioxide into valuable chemicals like methanol (B129727) is a key goal in sustainable chemistry. Homogeneous catalysts based on tripodal phosphine ligands have shown significant promise in this area. A well-studied example is the ruthenium-Triphos catalyst, where "Triphos" is 1,1,1-tris(diphenylphosphinomethyl)ethane, a topological analogue of tris(imidazolyl)phosphines. nih.govresearchgate.netrsc.org

This Ru-Triphos system effectively catalyzes the hydrogenation of CO2 directly to methanol. nih.govrsc.org Mechanistic studies, including detailed DFT calculations, have shown that the transformation proceeds through a series of hydride transfer and protonolysis steps, involving formate (B1220265) and formaldehyde (B43269) intermediates, all occurring within the coordination sphere of the single ruthenium center. nih.govresearchgate.netrsc.org The cationic formate complex [(Triphos)Ru(η²-O₂CH)(S)]⁺ has been identified as a key intermediate in the catalytic cycle. nih.govrsc.org The catalyst has demonstrated high turnover numbers (TON) for methanol production, showcasing the efficiency of tripodal phosphine ligands in this challenging reaction. nih.gov

| Catalyst Precursor | Acid Additive (eq.) | Temperature (°C) | Time (h) | Turnover Number (TON) |

|---|---|---|---|---|

| [Ru(TMM)(Triphos)] (2) | HNTf₂ (1) | 140 | 24 | 228 |

| [(Triphos)Ru(OAc)(S)]⁺ (4) | None | 140 | 24 | 165 |

| [(Triphos)Ru(OAc)(S)]⁺ (4) | HNTf₂ (0.5) | 140 | 24 | 165 |

Biomimetic Catalysis with this compound Ligands

The structure of this compound, with its three nitrogen donor atoms arranged in a facial geometry, mimics the coordination environment of histidine residues found in the active sites of many metalloenzymes. This has led to the development of biomimetic catalysts for important biological reactions.

Carbonic Anhydrase Mimics for CO2 Hydration

Carbonic anhydrase is a highly efficient zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate. The active site features a zinc ion coordinated by three histidine residues and a water molecule or hydroxide (B78521) ion. Tris(imidazolyl)phosphine ligands are excellent structural mimics for this N3-donor environment. researchgate.net

Non-Heme Iron Dioxygenase Mimics for Oxidative Substrate Cleavage

Complexes of this compound and its derivatives serve as significant structural and functional mimics for the active sites of non-heme iron dioxygenases. These enzymes utilize a mononuclear iron center to catalyze the oxidative cleavage of various substrates. A key structural motif in many of these enzymes is the "2-His-1-carboxylate facial triad (B1167595)," where the iron is coordinated by two histidine residues and a carboxylate group, leaving three sites on one face of the iron center available for substrate and dioxygen binding.

Researchers have successfully synthesized iron(II) complexes incorporating tris(imidazolyl)phosphane ligands to model this facial triad. colab.ws Specifically, ligands such as tris(2-phenylimidazol-4-yl)phosphane (4-TIPPh) and tris(4,5-diphenyl-1-methylimidazol-2-yl)phosphane (2-TIPPh2), which are structurally related to this compound, have been employed. These tridentate ligands create an [Fe(κ³-TIP)]²⁺ core, with the remaining coordination sites occupied by labile solvent molecules or carboxylate groups. This design makes them excellent precursors for modeling enzyme-substrate intermediates. colab.ws

These model complexes have shown promise in mimicking the function of specific non-heme iron dioxygenases, such as β-diketone dioxygenase and salicylate (B1505791) 1,2-dioxygenase. colab.ws For instance, the synthesis of tris(imidazolyl)phosphane-based iron complexes with β-diketonate and salicylate ligands has provided faithful models of the respective enzyme-substrate complexes. colab.ws The study of these mimics allows for detailed investigation into the geometric and electronic factors that govern the oxidative cleavage of the bound substrates, offering insights into the mechanisms of their biological counterparts. The ability to isolate and characterize these model complexes provides a platform for understanding how the enzyme active site activates substrates for reaction with molecular oxygen.

Thiol Dioxygenase Mimics for Dioxygenation Processes

Iron complexes of tris(imidazolyl)phosphine ligands have also been developed as functional mimics of thiol dioxygenases (TDOs), such as cysteine dioxygenase (CDO). researchgate.net These enzymes are critical in sulfur metabolism, catalyzing the dioxygenation of thiol-containing substrates. The active site of TDOs typically features a mononuclear iron(II) center coordinated by a 3-histidine facial triad.

In a notable study, iron(II) complexes utilizing the tris(4,5-diphenyl-1-methylimidazol-2-yl)phosphine (Ph₂TIP) ligand were synthesized to model the 3-His triad of TDOs. researchgate.net These model complexes were then reacted with thiol-containing substrates, specifically cysteinate ethyl ester and cysteaminate. Upon exposure to dioxygen (O₂), these substrate-bound iron(II) complexes were found to catalyze the oxygenation of the thiol group. researchgate.net The primary products identified after aqueous workup were the corresponding sulfinic acids, which is consistent with the native enzymatic reaction. This demonstrates the functional mimicry of the catalytic dioxygenation process. researchgate.net

The reactivity of these model systems provides valuable insights into the mechanism of TDOs. The ability of the iron center, supported by the tris(imidazolyl)phosphine ligand, to bind both the thiol substrate and activate molecular oxygen for insertion into the iron-sulfur bond is a key feature. The successful dioxygenation of the thiolate sulfur in these synthetic models underscores the suitability of the tris(imidazolyl)phosphine scaffold for replicating the catalytic activity of these important non-heme iron enzymes. researchgate.net

Oxidation Catalysis (e.g., Bleach Catalysts)

While tris(azolyl)phosphine complexes are recognized for their versatility as ligands in a range of catalytic organic transformations, their specific application as bleach catalysts is not extensively documented in the literature. researchgate.net However, the fundamental properties of their metal complexes, particularly those with iron and copper, suggest a potential for broader applications in oxidation catalysis.

For example, a copper(I) complex with a related tris[2-(1,4-diisopropylimidazolyl)]phosphine ligand has been shown to oxidize thioanisole (B89551) to its corresponding sulfoxide. researchgate.net Although this is not a bleaching application, it demonstrates the capacity of these complexes to activate molecular oxygen for the oxidation of organic substrates. The catalytic cycle in such reactions often involves the formation of reactive metal-oxygen species, such as peroxido or high-valent oxido intermediates, which are potent oxidizing agents. researchgate.net

The general field of oxidation catalysis often employs transition metal complexes to activate oxidants like hydrogen peroxide (a common bleach component) or molecular oxygen. researchgate.netnih.gov The ability of tris(imidazolyl)phosphine ligands to stabilize different oxidation states of the metal center is a crucial characteristic for a catalyst in such processes. While specific data tables for the performance of this compound complexes as bleach catalysts are not available, their demonstrated ability to mimic oxygen-activating enzymes suggests that this is a plausible area for future research and development.

Mechanistic Investigations of Catalytic Cycles and Reaction Intermediates

Understanding the catalytic cycles and identifying reaction intermediates are crucial for optimizing catalyst performance. For complexes of this compound and its analogues, mechanistic studies have often focused on their role as mimics of metalloenzymes.

In the context of dioxygenase mimicry, the catalytic cycle is proposed to involve several key steps. Initially, the iron(II) complex binds the substrate. Subsequently, dioxygen coordinates to the iron center. The activation of O₂ is a critical step, which is thought to lead to the formation of a highly reactive iron-superoxo or iron-peroxo species. This intermediate then attacks the bound substrate, leading to its oxidation. For instance, in thiol dioxygenase mimics, this would involve the insertion of oxygen atoms into the iron-thiolate bond. researchgate.net

Spectroscopic and kinetic studies on related systems have provided evidence for such intermediates. For example, in studies of copper(I) complexes with tris(imidazolyl)phosphine ligands, low-temperature stopped-flow UV-vis spectroscopy has been used to detect labile intermediates upon reaction with dioxygen, including mononuclear superoxido and dimeric trans-μ-1,2-peroxido copper(II) complexes. researchgate.net While direct spectroscopic observation of all intermediates in the iron-catalyzed reactions with this compound remains a challenge due to their high reactivity, the products of the reactions, such as the oxygenated substrates, provide strong evidence for the proposed pathways. researchgate.net

Emerging Research Directions and Advanced Phenomena

Supramolecular Chemistry and Self-Assembly Involving Tris(1-methylimidazol-2-yl)phosphine Systems

The unique structural characteristics of this compound, featuring a central phosphorus atom and multiple nitrogen-containing imidazole (B134444) rings, make it a compelling candidate for the construction of complex supramolecular architectures through self-assembly. The nitrogen atoms in the imidazole rings can act as hydrogen bond acceptors or coordinate to metal centers, facilitating the formation of extended networks.

Research in related systems has demonstrated the potential for phosphine (B1218219) ligands to direct the self-assembly of intricate structures. For instance, a diiron complex featuring a hydrophilic phosphine ligand, [{(µ-SCH2)2CH2}{Fe2(CO)5P(CH2OH)3}], has been shown to form a supramolecular self-assembly in the solid state. rsc.org This assembly is driven by O-H⋯O hydrogen bonds, which create two-dimensional arrays composed of alternating right- and left-handed helical chains. rsc.org This example highlights how functional groups on a phosphine ligand can guide the formation of ordered supramolecular structures.

Furthermore, the self-assembly of flexible 2-pyridyl ligands with silver(I) ions has been shown to yield novel discrete metallocyclic complexes. nih.gov This indicates that the nitrogen-containing heterocyclic moieties, similar to the imidazole rings in this compound, can effectively drive the formation of well-defined supramolecular entities when combined with appropriate metal ions. nih.gov While specific studies on the self-assembly of this compound are not extensively documented, the principles demonstrated in these related systems suggest a rich potential for this compound in the field of supramolecular chemistry.

Polymorphism and Diverse Solid-State Intermolecular Interactions

This compound and its derivatives exhibit polymorphism, the ability of a substance to exist in more than one crystal form. This phenomenon is of significant interest as different polymorphs can display distinct physical and chemical properties. The solid-state packing of these molecules is governed by a variety of intermolecular interactions.

The crystal structure of this compound has been determined to belong to the orthorhombic space group Pna21, indicating a polar crystal structure. carta-evidence.org This polarity can have significant implications for its applications in materials science. carta-evidence.org

In coordination complexes, the potential for polymorphism is also evident. For example, gold(I) complexes of tris(azolyl)phosphines have been shown to crystallize as multiple polymorphs and solvates, each displaying different modes of intermolecular association. psu.edu Some polymorphs are stabilized by aurophilic (Au···Au) interactions, while others are stabilized by Au···Cl interactions. psu.edu

The diverse intermolecular interactions in the solid-state structures of phosphines can include weak Me···π interactions, which have been observed to influence the conformation and packing of the molecules. nih.gov In some cases, these weak interactions can lead to the formation of distinct supramolecular motifs, such as columnar or layered structures. nih.gov

| Compound | Crystal System | Space Group | Key Structural Features |

|---|---|---|---|

| This compound | Orthorhombic | Pna21 | Polar crystal structure carta-evidence.org |

| Tris(4-methylthiazol-2-yl)phosphine | Trigonal | R3c | - |

Hydrolytic Transformations and Formation of Phosphorus-Containing Derivatives (e.g., Phosphinites)

This compound and its complexes can undergo hydrolytic transformations, leading to the formation of various phosphorus-containing derivatives. A notable example is the formation of phosphinites through the cleavage of a phosphorus-carbon bond.

During the synthesis of a digold(I) complex of this compound, a hydrolysis product was isolated and characterized. psu.edu This product consisted of two bis(1-methylimidazol-2-yl)phosphinite ligands bridging a digold center. psu.edu This demonstrates that under certain reaction conditions, the P-C(imidazolyl) bond is susceptible to cleavage, leading to the formation of a phosphinite derivative.

The hydrolytic stability of tris(azolyl)phosphines can be influenced by the nature of the azolyl group. For instance, attempts to prepare certain gold(I) complexes of tris(thiazolyl)phosphines in the presence of aqueous base led to the complete consumption of the starting material, suggesting hydrolytic decomposition, although the specific products could not be isolated. psu.edu In other related systems, the hydrolysis of tris(imidazol-2-yl)phosphine has been reported to yield bis(imidazol-2-yl)phosphinic acid. psu.edu

These transformations are significant as they can represent both decomposition pathways and potential routes to new phosphorus-containing ligands with different coordination properties.

| Starting Material | Conditions/Reaction | Observed Product(s) | Reference |

|---|---|---|---|

| This compound Gold(I) Complex | Reaction with C6F5Au(tht) | Bis(1-methylimidazol-2-yl)phosphinite bridged digold complex | psu.edu |

| Tris(imidazol-2-yl)phosphine | Not specified | Bis(imidazol-2-yl)phosphinic acid | psu.edu |

| Tris(thiazolyl)phosphine Gold(I) Complex | Addition of aqueous NaOH in DMSO | Decomposition of starting material | psu.edu |

Development of Water-Soluble Analogues for Aqueous and Biphasic Catalysis

The development of water-soluble phosphine ligands is a crucial area of research, as it enables the use of transition metal catalysts in aqueous and biphasic systems. These systems offer significant advantages, including easier catalyst recovery and recycling, and the use of an environmentally benign solvent. While specific water-soluble analogues of this compound are not widely reported, general strategies for rendering phosphines water-soluble can be applied.

One common approach is the introduction of hydrophilic functional groups, such as sulfonates, carboxylates, or polyether chains, onto the phosphine ligand. The most straightforward method for this is the direct electrophilic sulfonation of arylphosphines using sulfuric acid or oleum. nih.gov This method has been successfully used to synthesize ligands like 3,3',3''-phosphanetriyltris(benzenesulfonic acid) trisodium (B8492382) salt (m-TPPTS), which is a cornerstone of industrial aqueous-phase hydroformylation. nih.gov

Another strategy involves the synthesis of phosphines with pre-installed hydrophilic moieties. For example, hydrophilic phosphinoferrocenes have been prepared by reacting an amine-functionalized phosphine with 2-sulfobenzoic anhydride, which introduces a sulfonate group. nih.gov

The application of such water-soluble phosphine ligands in catalysis is extensive. They are key components in aqueous-phase reactions such as hydroformylation, Sonogashira coupling, and amination reactions. nih.govrsc.orgnih.gov The design of water-soluble analogues of this compound could open up new avenues for its application in green chemistry and sustainable catalysis.

Computational Design and Predictive Modeling for Tailored Reactivity of this compound-based Systems

Computational methods, particularly density functional theory (DFT), are powerful tools for understanding and predicting the properties and reactivity of phosphine ligands and their metal complexes. While specific computational studies on this compound are not extensively detailed in the provided search results, the general applicability of these methods to phosphine chemistry is well-established.

DFT calculations can be used to investigate the electronic and steric properties of phosphine ligands, which are key determinants of their behavior in catalysis. Conformational analysis of tris(hetaryl)substituted phosphines and their chalcogenides has been successfully carried out using DFT methods, providing insights into their preferred geometries and dipole moments. nih.govmdpi.com

Predictive modeling is also emerging as a valuable tool for ligand design. Researchers have developed workflows to predict the reactivity of phosphine ligands based on computationally derived structural parameters. princeton.edu One such parameter, the minimum percent buried volume (%Vbur(min)), has been shown to effectively classify phosphine ligands as active or inactive in certain cross-coupling reactions. eurekalert.org This descriptor quantifies the steric bulk of a ligand around the metal center and can predict whether a ligand will form a 1:1 or 2:1 complex with the metal. princeton.edueurekalert.org

The application of these computational and predictive modeling techniques to this compound and its derivatives could enable the rational design of new ligands with tailored reactivity for specific catalytic applications. By computationally screening potential ligand structures, researchers can prioritize synthetic efforts and accelerate the discovery of new and improved catalysts.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Tris(1-methylimidazol-2-yl)phosphine, and how can purity be validated?

- Methodology : Synthesis typically involves ligand substitution reactions using phosphorus precursors (e.g., PCl₃) and 1-methylimidazole derivatives. Purification via recrystallization or column chromatography is critical. Validate purity using NMR (¹H, ³¹P) and mass spectrometry. Cross-reference with melting point data (similar phosphine derivatives show mp ranges of 108–139°C ). For trace impurities, employ elemental analysis or high-resolution MS.

Q. How can the stability of this compound be assessed under varying experimental conditions?

- Methodology : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate thermal stability. Monitor air/moisture sensitivity using inert-atmosphere techniques (glovebox, Schlenk line). Compare degradation products via FT-IR or HPLC-MS. Stability data from analogous compounds (e.g., Tris(pentafluorophenyl)phosphine, mp 108–110°C ) suggest structural modifications (e.g., fluorination) may enhance robustness.

Advanced Research Questions

Q. How can computational methods guide the design of this compound in catalytic applications?

- Methodology : Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps, charge distribution) and predict ligand-metal binding affinities. Integrate with reaction path search algorithms (e.g., ICReDD’s quantum chemical calculations ) to simulate catalytic cycles. Validate predictions experimentally via kinetic studies (e.g., turnover frequency measurements) and X-ray crystallography of metal complexes.

Q. What strategies resolve contradictions in catalytic performance data for this compound across studies?